Tert-butyl 4-cyclopentyl-2-methyl-5-oxopiperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-cyclopentyl-2-methyl-5-oxopiperazine-1-carboxylate is a compound that belongs to the piperazine family Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-cyclopentyl-2-methyl-5-oxopiperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with cyclopentyl bromide and methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-cyclopentyl-2-methyl-5-oxopiperazine-1-carboxylate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-cyclopentyl-2-methyl-5-oxopiperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 4-cyclopentyl-2-methyl-5-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can modulate various biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-cyclopentyl-2-methyl-5-oxopiperazine-1-carboxylate is unique due to its cyclopentyl and methyl substituents, which confer distinct steric and electronic properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H26N2O3 |
---|---|
Molecular Weight |
282.38 g/mol |
IUPAC Name |
tert-butyl 4-cyclopentyl-2-methyl-5-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C15H26N2O3/c1-11-9-17(12-7-5-6-8-12)13(18)10-16(11)14(19)20-15(2,3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
RNEBVSWLZRSKHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)OC(C)(C)C)C2CCCC2 |
Origin of Product |
United States |
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